Trans-2,6-dimethyl-4-oxo-piperidine
Overview
Description
Trans-2,6-dimethyl-4-oxo-piperidine: is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of two methyl groups at the 2 and 6 positions and a ketone group at the 4 position in the piperidine ring. It is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Anodic Oxidation and Cobalt-Catalyzed Carbonylation: One method involves the anodic oxidation of methyl (S)-N-benzoylpipecolate followed by cobalt-catalyzed carbonylation to obtain trans-(2S,6S)-teneraic acid, which can be further processed to yield Trans-2,6-dimethyl-4-oxo-piperidine.
Reduction of 2,6-Dimethylpyridine: Another common method is the reduction of 2,6-dimethylpyridine (2,6-lutidine) using hydrogenation techniques.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrogenation processes using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trans-2,6-dimethyl-4-oxo-piperidine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like Pd/C or PtO2.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidines depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology and Medicine:
- Investigated for its potential pharmacological properties.
- Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
- Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Trans-2,6-dimethyl-4-oxo-piperidine involves its interaction with various molecular targets and pathways. The compound can act as a precursor to biologically active molecules, influencing biochemical pathways through its derivatives. The exact mechanism depends on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
2,6-Dimethylpiperidine: A related compound with similar structural features but without the ketone group.
trans-3-Alkyl-4-aminopiperidines: Compounds with similar piperidine rings but different substituents.
Uniqueness:
- The presence of the ketone group at the 4 position in Trans-2,6-dimethyl-4-oxo-piperidine makes it unique compared to other piperidine derivatives.
- Its specific stereochemistry (trans configuration) also contributes to its distinct chemical and physical properties.
Properties
IUPAC Name |
(2S,6S)-2,6-dimethylpiperidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5-3-7(9)4-6(2)8-5/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYOYMNCAWSORG-WDSKDSINSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)C[C@@H](N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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